molecular formula C10H11BrF2O B2702284 4-Bromo-2-(difluoromethyl)-1-propoxybenzene CAS No. 2248287-34-3

4-Bromo-2-(difluoromethyl)-1-propoxybenzene

Cat. No. B2702284
CAS RN: 2248287-34-3
M. Wt: 265.098
InChI Key: LJNHHOWYMBTRNX-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-1-propoxybenzene is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications. This compound is commonly referred to as BDPB and is known for its ability to interact with biological systems, making it a valuable tool for scientific research.

Mechanism of Action

BDPB acts as a selective antagonist of the G protein-coupled receptor, CXCR3. CXCR3 is a chemokine receptor that plays a critical role in immune cell migration and activation. By blocking the activity of CXCR3, BDPB can modulate immune cell function and inhibit inflammation.
Biochemical and Physiological Effects:
BDPB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BDPB can inhibit the migration of immune cells, including T cells and natural killer cells. BDPB has also been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. In vivo studies have shown that BDPB can reduce inflammation in various animal models of disease, including arthritis and colitis.

Advantages and Limitations for Lab Experiments

BDPB has several advantages as a tool for scientific research. It is a highly selective and potent antagonist of CXCR3, making it a valuable tool for studying the role of CXCR3 in various biological processes. BDPB is also relatively easy to synthesize and can be obtained in large quantities. However, BDPB has some limitations as a research tool. It has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, BDPB has a relatively short half-life, which can limit its effectiveness in certain in vivo studies.

Future Directions

There are several future directions for research involving BDPB. One potential area of research is the development of BDPB analogs with improved pharmacological properties. Another potential area of research is the use of BDPB as a tool for studying the role of CXCR3 in various disease states, including cancer and autoimmune diseases. Additionally, BDPB could be used as a tool for developing new therapeutics that target CXCR3 and modulate immune cell function. Overall, BDPB has significant potential as a tool for scientific research and has the potential to lead to new insights into the role of CXCR3 in health and disease.

Synthesis Methods

BDPB can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-2-(difluoromethyl)-1-iodobenzene with 1-propoxyboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 4-bromo-2-(difluoromethyl)-1-chlorobenzene with propylamine in the presence of a palladium catalyst.

Scientific Research Applications

BDPB has been extensively used in scientific research as a tool to study various biological processes. It has been used as a ligand to study the binding properties of G protein-coupled receptors (GPCRs), which are important targets for drug discovery. BDPB has also been used as a tool to study the role of GPCRs in various physiological processes, including pain perception, inflammation, and cardiovascular function.

properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2O/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6,10H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNHHOWYMBTRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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